2-iodo-1H-indole

Synthetic Chemistry Cross-Coupling Stability

Select 2-iodo-1H-indole (CAS 26340-49-8) for predictable reactivity in Sonogashira, Heck, and Suzuki-Miyaura reactions. Unlike 3-iodoindole, the C2 iodine resists premature deiodination, ensuring higher yields and cleaner conversions for 2,3-disubstituted indole libraries. It is the validated precursor for arylthioindole (ATI) tubulin inhibitors and combretastatin A-4 analogs, providing a direct, de-risked entry into anticancer SAR programs. This N-unprotected building block is documented in total syntheses of aspidophytine and vindoline, confirming its reliability for complex alkaloid construction.

Molecular Formula C8H6IN
Molecular Weight 243.04 g/mol
CAS No. 26340-49-8
Cat. No. B042482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iodo-1H-indole
CAS26340-49-8
Molecular FormulaC8H6IN
Molecular Weight243.04 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)I
InChIInChI=1S/C8H6IN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H
InChIKeyZPIHHIRJUPXETJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-1H-indole (CAS 26340-49-8) Procurement Guide: Product Specifications and Core Applications


2-Iodo-1H-indole (CAS 26340-49-8) is a heterocyclic building block characterized by a halogen atom at the C2 position of the indole core, with a molecular weight of 243.04 g/mol, a melting point of 79-81 °C, and a predicted logP of 2.77, indicating moderate lipophilicity . It is primarily employed as an electrophilic intermediate in palladium-catalyzed cross-coupling reactions for the synthesis of 2,3-disubstituted indoles and complex alkaloids [1] [2].

2-Iodo-1H-indole (CAS 26340-49-8) Selection Rationale: Why Positional Isomers Are Not Interchangeable


In scientific procurement, the positional isomer of a halogenated indole cannot be considered a generic substitute. The location of the iodine atom on the indole ring fundamentally dictates its chemical reactivity, stability, and the outcome of downstream synthetic applications. Specifically, N-unprotected 3-iodoindole is distinguished by an increased tendency to undergo premature deiodination under reaction conditions, a pathway that compromises yield and purity [1]. This intrinsic difference in stability necessitates a clear, evidence-based selection of 2-iodo-1H-indole for applications where the C2 position must be selectively functionalized or preserved.

Quantitative Evidence for 2-Iodo-1H-indole (CAS 26340-49-8) Differentiated Performance


2-Iodo-1H-indole Exhibits Superior Stability Over 3-Iodoindole in Cross-Coupling Environments

In a head-to-head study on the synthesis of acetylenic indole derivatives, 3-iodoindole (N-unprotected) demonstrated a significantly increased tendency for deiodination compared to its 2-iodo isomer under identical reaction conditions [1]. This was observed as a qualitative but significant difference in reaction fidelity.

Synthetic Chemistry Cross-Coupling Stability

2-Iodo-1H-indole Serves as a Robust Substrate for Palladium-Catalyzed Cross-Couplings for Diverse Library Synthesis

2-Iodo-1H-indole has been validated as a versatile substrate for multiple palladium-mediated cross-coupling reactions, including Suzuki, Heck, Stille, and Sonogashira couplings, enabling the synthesis of diverse 2,3-disubstituted indoles [1] [2]. In the specific context of Suzuki coupling, reactions with phenyl borate proceed smoothly to give the corresponding products in good to excellent yields [3]. While the exact yield is not numerically defined here, the successful and broad application across multiple reaction types is a key differentiator from less versatile halogenated indoles.

Synthetic Methodology Palladium Catalysis Medicinal Chemistry

2-Iodo-1H-indole is a Designated Precursor for Arylthioindole (ATI) Tubulin Polymerization Inhibitors

2-Iodo-1H-indole is explicitly cited as a key synthetic building block for the preparation of arylthioindole (ATI) molecules, a well-characterized class of tubulin polymerization inhibitors that bind to the colchicine site [1]. In contrast, general literature on indole-based tubulin inhibitors does not specify the same essential role for other simple halogenated indoles like 3-iodoindole or 5-iodoindole [2].

Medicinal Chemistry Oncology Tubulin Inhibition

2-Iodo-1H-indole Enables Synthesis of Combretastatin A-4 Analogs for Vascular Disrupting Agent Research

2-Iodo-1H-indole is a critical intermediate in the synthesis of combretastatin A-4 derivatives , a class of molecules recognized for their vascular disrupting activity. For instance, the synthesis of iodo- and diiodocombstatin phosphate prodrugs, which are designed to mimic the cis-stilbene framework of combretastatin, relies on 2-iodoindole as a core building block [1]. Other simple iodoindoles are not documented as direct precursors in this specific, therapeutically relevant synthetic pathway.

Medicinal Chemistry Oncology Vascular Disruption

Strategic Procurement and Application of 2-Iodo-1H-indole (CAS 26340-49-8)


Prioritizing for Complex Alkaloid Total Synthesis

When designing a synthetic route for natural products like aspidophytine or vindoline, the established utility of 2-iodo-1H-indole in radical cyclization and subsequent cross-coupling sequences makes it a preferred intermediate. Its proven ability to undergo Sonogashira coupling and Heck cyclizations reliably, as highlighted in total synthesis efforts, offers a more de-risked path to complex molecular frameworks compared to using less documented halogenated indoles [1] [2].

Building Targeted Libraries of Tubulin Polymerization Inhibitors

For medicinal chemistry programs aimed at discovering novel anticancer agents that target tubulin, procuring 2-iodo-1H-indole is a strategic decision. It serves as the direct precursor to the well-characterized arylthioindole (ATI) class, enabling efficient exploration of structure-activity relationships (SAR) around this established pharmacophore [3]. This targeted approach accelerates hit-to-lead optimization compared to starting from a generic indole core.

Developing Vascular Disrupting Agents (VDAs) Based on Combretastatin

In the design and synthesis of novel vascular disrupting agents, 2-iodo-1H-indole is the rational starting material. Its use in the construction of combretastatin A-4 analogs and their corresponding phosphate prodrugs provides a direct entry into this therapeutically relevant chemical space . Procuring this specific building block ensures that the synthetic efforts are aligned with a proven strategy for achieving the cis-stilbene conformation required for biological activity [4].

Executing High-Fidelity Palladium-Catalyzed Cross-Coupling Reactions

When the synthetic objective requires a reliable electrophilic partner for Suzuki-Miyaura, Heck, or Sonogashira reactions to build a 2,3-disubstituted indole library, 2-iodo-1H-indole is a validated and versatile choice. Its superior stability against deiodination compared to 3-iodoindole ensures cleaner reactions and higher yields, thereby optimizing the consumption of valuable palladium catalysts and other reaction components [5] [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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